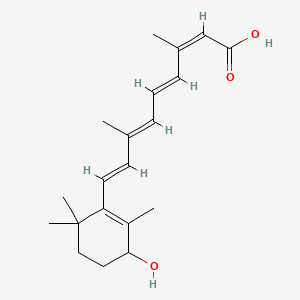
4-羟基异维A酸
描述
4-Hydroxyisotretinoin is a racemic compound with the molecular formula C20H28O3 and a molecular weight of 316.4345 . It is a metabolite of Isotretinoin, which is a retinoid derivative of vitamin A used in the treatment of severe recalcitrant acne .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyisotretinoin consists of 20 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . For a more detailed analysis of its molecular structure, you may refer to resources like ChemSpider .
科学研究应用
皮肤病的治疗
4-羟基异维A酸,异维A酸的衍生物,已被用于治疗各种皮肤病 . 它的抗炎特性使其成为治疗多种皮肤病的潜在通用疗法 .
非痤疮皮肤病的治疗
口服异维A酸在治疗非痤疮皮肤病方面取得了成功 . 它已被用于治疗 16 种非痤疮皮肤病,最常见的是非黑色素瘤皮肤癌、皮肤 T 细胞淋巴瘤和酒糟鼻 .
炎症性疾病的治疗
酒糟鼻、环状肉芽肿和毛囊炎等炎症性疾病可从较低剂量的口服异维A酸中获益 .
角化过度性疾病的治疗
牛皮癣和毛囊性红糠疹等角化过度性疾病对较高剂量的异维A酸反应明显更好 .
寻常痤疮的治疗
异维A酸已被证明在治疗寻常痤疮方面具有益处 . 一项研究表明,异维A酸在治疗痤疮方面非常有效,阳性结果率为 91.2% .
重度痤疮的治疗
异维A酸用于更严重的痤疮形式 . 对于大多数患者来说,为期 6 个月的治疗周期(包括 40 毫克异维A酸的剂量应用)足以达到预期的治疗效果
作用机制
Target of Action
4-Hydroxyisotretinoin, a derivative of vitamin A, primarily targets retinoid receptors . These receptors play a crucial role in cell differentiation, survival, and apoptosis .
Mode of Action
It is known to interact with its targets, the retinoid receptors, leading to changes in cell cycle progression, cell differentiation, survival, and apoptosis . These actions result in a significant reduction in sebum production, which prevents the blockage of pores and growth of acne-causing bacteria .
Biochemical Pathways
4-Hydroxyisotretinoin affects several biochemical pathways. After enzyme-catalyzed degradation, 4-Hydroxyisotretinoin is metabolized via the 4-Hydroxyisotretinoin oxidase pathway to glycine . This process influences various downstream effects, including the reduction of sebum production and prevention of pore blockage .
Pharmacokinetics
4-Hydroxyisotretinoin is rapidly absorbed from the gastrointestinal tract, with an initial lag time of about 0.5–2 hours . It reaches steady-state concentrations within 10 days at certain doses . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 4-Hydroxyisotretinoin’s action are primarily observed in its potent anti-acne effects. It reduces sebum production, prevents pore blockage, and inhibits the growth of acne-causing bacteria . Additionally, it has been associated with increased hair loss and telogen effluvium with long-term use in higher doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxyisotretinoin. For instance, the compound’s anti-inflammatory properties make it a potentially applicable and versatile therapy for a wide variety of dermatologic conditions . Its efficacy can be influenced by factors such as the severity of the condition being treated, the patient’s overall health status, and other individual factors .
安全和危害
未来方向
Recent studies suggest that isotretinoin, the parent compound of 4-Hydroxyisotretinoin, could potentially be used for a wide variety of dermatologic conditions beyond acne . Further prospective, randomized human trials are needed to clarify when and how to prescribe isotretinoin for maximum efficacy and safety .
生化分析
Biochemical Properties
The biochemical properties of 4-Hydroxyisotretinoin are closely related to its parent compound, isotretinoin. Isotretinoin and its metabolites, including 4-Hydroxyisotretinoin, have been shown to have significant effects on cellular processes, primarily through their interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
4-Hydroxyisotretinoin, like isotretinoin, has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, isotretinoin and its metabolites have been shown to reduce sebum production, preventing the blockage of pores and growth of acne-causing bacteria .
Molecular Mechanism
The molecular mechanism of 4-Hydroxyisotretinoin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with the cytochrome P450 (CYP) enzyme CYP26 .
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxyisotretinoin over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function . These studies provide valuable insights into the temporal dynamics of 4-Hydroxyisotretinoin’s effects.
Dosage Effects in Animal Models
The effects of 4-Hydroxyisotretinoin can vary with different dosages in animal models . Studies have shown that higher dosages can lead to more pronounced effects, but may also result in toxic or adverse effects.
Metabolic Pathways
4-Hydroxyisotretinoin is involved in several metabolic pathways. It is primarily metabolized by the CYP26 enzyme, which initiates the catabolism of all-trans retinoic acid (tRA) and limits the effects of tRA .
Transport and Distribution
The transport and distribution of 4-Hydroxyisotretinoin within cells and tissues are complex processes that involve various transporters and binding proteins . These processes determine the localization and accumulation of 4-Hydroxyisotretinoin in different cellular compartments.
Subcellular Localization
The subcellular localization of 4-Hydroxyisotretinoin is an important aspect of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-Hydroxyisotretinoin can influence its activity and function within the cell.
属性
IUPAC Name |
(2Z,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMXGDKXYTTEY-FAOQNJJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75281-25-3 | |
| Record name | 4-Hydroxyisotretinoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075281253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYISOTRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68UKK8PG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


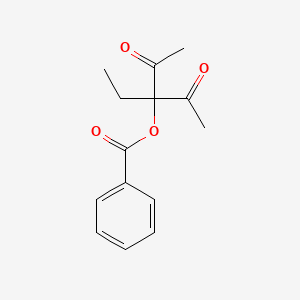
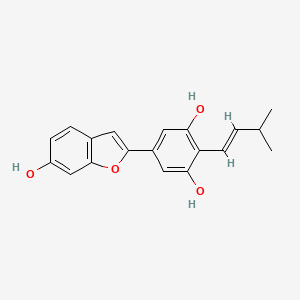
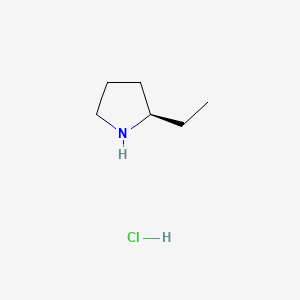
![[(R)-2,2/'-BIS(DIPHENYLPHOSPHINO)-1,1/'-BINAPHTHYL]BIS(2-METHYLALLYL)RUTHENIUM(II)](/img/no-structure.png)


![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)
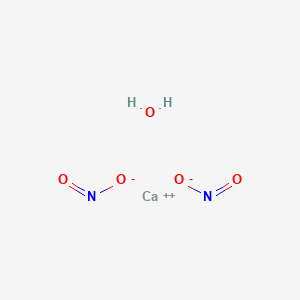
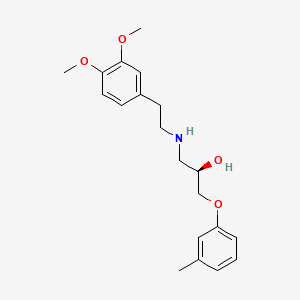

![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)

